![molecular formula C23H28N4O3S2 B1228506 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)
1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone
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Overview
Description
1-[4-(benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone is a sulfonamide.
Scientific Research Applications
Electrochemical Synthesis Applications
Electrochemical synthesis has been a focal point in the utilization of compounds related to 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone. Amani and Nematollahi (2012) demonstrated the electrochemical syntheses of arylthiobenzazoles using the oxidation of similar compounds. They highlighted the role of electrochemically generated p-quinone imine in Michael addition reactions, leading to various substituted compounds. This method offers a unique pathway for synthesizing complex molecules, including those related to the compound (Amani & Nematollahi, 2012).
Synthesis of Heterocyclic Compounds
The compound has relevance in the synthesis of polyfunctionally substituted heterocyclic compounds. Abu-Shanab (2006) explored reactions leading to the formation of pyridine-2-(1H)-thiones containing a sulfone moiety. This work highlights the synthetic versatility of sulfone-containing compounds in creating a variety of biologically active heterocyclic structures (Abu-Shanab, 2006).
Antiviral Research
Compounds structurally related to 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone have been investigated for their potential in antiviral therapy. Al-Masoudi et al. (2007) synthesized a series of piperazinyl-nitroimidazole derivatives and evaluated their anti-HIV activity. The study emphasizes the potential of these compounds in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Mass Spectrometry and Molecular Analysis
The behavior of related compounds under mass spectrometry has been a subject of study. Vogliardi et al. (2005) investigated the behavior of thiazol-benzimidazolones and 2-benzimidazolylsulphanyl ethanones in electrospray conditions, revealing insights into the molecular structure and decomposition pathways of these compounds. This research is crucial for understanding the properties and potential applications of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone in various scientific fields (Vogliardi, Anichina, Stoyanova, & Traldi, 2005).
properties
Product Name |
1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone |
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Molecular Formula |
C23H28N4O3S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanylethanone |
InChI |
InChI=1S/C23H28N4O3S2/c1-18(2)16-27-21-11-7-6-10-20(21)24-23(27)31-17-22(28)25-12-14-26(15-13-25)32(29,30)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3 |
InChI Key |
VKTXJWZOKWXDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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